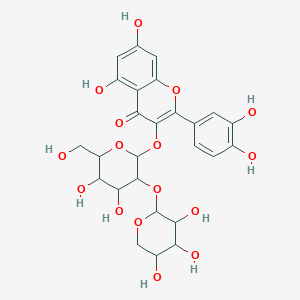

Quercetin 3-sambubioside

説明

Overview of Flavonoids in the Plant Kingdom

Flavonoids are a large and diverse class of low-molecular-weight phenolic compounds that are ubiquitously distributed throughout the plant kingdom. nih.govcambridge.org With over 9,000 identified derivatives, they represent one of the most characteristic classes of secondary metabolites in higher plants. mdpi.com These compounds are synthesized by plants from amino acids like phenylalanine and tyrosine, along with malonate, through the phenylpropanoid pathway. dergipark.org.tr The fundamental structure of a flavonoid is a fifteen-carbon skeleton (C6-C3-C6) consisting of two aromatic rings (A and B) connected by a three-carbon chain that typically forms a heterocyclic C ring. dergipark.org.trfrontiersin.org

In plants, flavonoids fulfill a multitude of critical functions. They contribute to the vibrant colors of flowers and fruits, which helps attract pollinators and seed dispersers. nih.govcambridge.org Furthermore, they play essential roles in plant growth and development, acting as signaling molecules and regulators of hormone transport, such as auxin. frontiersin.orgwikipedia.org Flavonoids also provide protection against a variety of biotic and abiotic stresses, including UV radiation, pathogens, and herbivores. nih.govmdpi.com They can act as UV filters, antimicrobial compounds (phytoalexins), and detoxifying agents. nih.govwikipedia.org Found in all parts of the plant, including leaves, flowers, fruits, seeds, roots, and bark, flavonoids are abundant in many fruits, vegetables, and beverages like tea and wine. nih.govcambridge.orgencyclopedia.pub

Flavonoids are classified into several major subgroups based on the structure of their heterocyclic C ring, including flavones, flavonols, flavanones, flavan-3-ols, anthocyanidins, and isoflavones. dergipark.org.trencyclopedia.pub

Significance of Flavonols as a Subclass of Flavonoids

Flavonols are a significant subclass of flavonoids characterized by a 3-hydroxyflavone backbone (3-hydroxy-2-phenylchromen-4-one). wikipedia.orgencyclopedia.pub Their structure includes a double bond between carbons 2 and 3 and a hydroxyl group at position 3 of the C ring. encyclopedia.pubnih.gov This structural feature, particularly the 3-OH group, is influential in their biological activity. nih.gov

Flavonols are widely present in fruits and vegetables, with onions, kale, broccoli, apples, and teas being particularly rich sources. encyclopedia.puboregonstate.edu In plants, they commonly exist as glycosides, meaning they are attached to one or more sugar molecules. encyclopedia.puboregonstate.edu This glycosylation affects their solubility and stability. biosynth.com

One of the key roles of flavonols in plants is to act as potent antioxidants, protecting the plant from damage caused by reactive oxygen species (ROS). wikipedia.org They are also involved in protecting against UV radiation. encyclopedia.pub The estimated daily intake of flavonols in Western populations is around 20–50 mg, though this varies greatly with diet. wikipedia.org Prominent examples of flavonols include quercetin (B1663063), kaempferol, and myricetin. encyclopedia.pub

Specificity of Quercetin Glycosides, with Focus on Quercetin 3-Sambubioside

Quercetin is one of the most abundant and widely distributed flavonols in the plant kingdom. wikipedia.org It serves as the aglycone (the non-sugar component) for numerous flavonoid glycosides. wikipedia.org Quercetin glycosides are derivatives where various sugar molecules are attached to the hydroxyl groups of the quercetin backbone. ontosight.ai This glycosylation is a crucial factor, as it influences the compound's solubility, stability, and bioavailability. biosynth.comontosight.ai Common quercetin glycosides include rutin (B1680289) (quercetin-3-O-rutinoside) and quercitrin (quercetin-3-O-rhamnoside). wikipedia.org The attachment of the sugar moiety is catalyzed by enzymes known as UDP-sugar-dependent glycosyltransferases. nih.gov

This compound is a specific quercetin glycoside where a disaccharide, sambubiose, is attached to the quercetin molecule at the 3-position. biosynth.comnih.gov Sambubiose itself is a disaccharide composed of xylose and glucose. nih.gov The formal chemical name for this compound is Quercetin 3-O-[beta-D-xylosyl-(1->2)-beta-D-glucoside]. nih.gov

This particular glycoside has been isolated from several plant sources, including the male flowers of Eucommia ulmoides, lotus (B1177795) (Nelumbo nucifera) leaves, Euphorbia prostrata, and Oldenlandia herbacea. nih.govselleckchem.commedchemexpress.comresearchgate.net The structure consists of the quercetin aglycone linked to the sambubiose sugar moiety, which modifies its chemical properties compared to the quercetin aglycone alone. biosynth.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one | nih.gov |

| Chemical Formula | C₂₆H₂₈O₁₆ | biosynth.comnih.govwikidata.org |

| Molecular Weight | 596.5 g/mol | biosynth.comnih.gov |

| CAS Number | 83048-35-5 | biosynth.comnih.govwikidata.org |

| Appearance | Yellow crystalline powder | wikipedia.org |

| Solubility | Soluble in DMSO, Methanol, Ethanol | medchemexpress.com |

Current Academic Research Landscape of this compound

Academic research on this compound has focused on its isolation, identification, and various biological activities. It has been identified as a natural flavonoid and a disaccharide derivative. targetmol.com

A key area of investigation has been its effects on the nervous system. A study on this compound isolated from the male flowers of Eucommia ulmoides found that the compound stimulates the nerve center and enhances excitement in mice. selleckchem.comnih.govthieme-connect.com This research highlights its potential to modulate neural activity. nih.govthieme-connect.com

The compound is also studied for its antioxidant properties. selleckchem.commedchemexpress.com Like many flavonoids, this compound is noted for its ability to scavenge free radicals, which can help reduce cellular oxidative stress. targetmol.com Its potential anticancer activities are also an area of interest for researchers. selleckchem.commedchemexpress.com

Recent research has also explored its role in plant biology and metabolism. For instance, studies on the sacred lotus (Nelumbo nucifera) have investigated the relationship between the content of this compound and petal coloration. researchgate.net Furthermore, transcriptomic and metabolomic analyses in oil palm (Elaeis guineensis) have identified genes that are correlated with the synthesis of this compound, providing insights into its biosynthetic pathways. frontiersin.org Efforts in synthetic biology have also explored the enzymatic synthesis of various quercetin glycosides, which could pave the way for producing specific derivatives like this compound in engineered microorganisms. jmb.or.krnih.gov

Table 2: Summary of Selected Research Findings on this compound

| Research Focus | Key Findings | Organism/System Studied | Source |

| Neural System Effects | Promotes stimulation of the nerve center and enhances excitement. | Mice | selleckchem.comnih.govthieme-connect.com |

| Natural Source Isolation | Isolated and purified from the leaves of Nelumbo nucifera (lotus). | Nelumbo nucifera | researchgate.net |

| Natural Source Isolation | Identified as a monomeric compound in Eucommia ulmoides male flowers. | Eucommia ulmoides | selleckchem.commedchemexpress.comnih.gov |

| Biological Activity | Exhibits antioxidant and potential anticancer activities. | In vitro / General | selleckchem.commedchemexpress.com |

| Biosynthesis Regulation | Identified enzyme genes (F3H, CHS, ANS, DFR) positively correlated with its synthesis. | Oil Palm (Elaeis guineensis) | frontiersin.org |

| Plant Pigmentation | Its content, along with other pigments, influences the flower color of the sacred lotus. | Nelumbo nucifera | researchgate.net |

Structure

3D Structure

特性

CAS番号 |

83144-69-8 |

|---|---|

分子式 |

C26H28O16 |

分子量 |

596.5 g/mol |

IUPAC名 |

3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C26H28O16/c27-6-15-18(34)20(36)24(42-25-21(37)17(33)13(32)7-38-25)26(40-15)41-23-19(35)16-12(31)4-9(28)5-14(16)39-22(23)8-1-2-10(29)11(30)3-8/h1-5,13,15,17-18,20-21,24-34,36-37H,6-7H2/t13-,15-,17+,18+,20+,21-,24-,25+,26+/m1/s1 |

InChIキー |

NKFZLEYLWAFYEH-IHPAPMAYSA-N |

SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |

異性体SMILES |

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |

正規SMILES |

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)CO)O)O)O)O)O |

製品の起源 |

United States |

Natural Occurrence and Ecological Distribution of Quercetin 3 Sambubioside

Identification in Specific Plant Species

The isolation and identification of Quercetin (B1663063) 3-sambubioside from different plant sources have been accomplished through various analytical techniques, primarily involving chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), has been instrumental in detecting and quantifying this compound in plant extracts. Nuclear Magnetic Resonance (NMR) spectroscopy has been crucial for the definitive structural elucidation of the isolated molecule.

The male flowers of Eucommia ulmoides, a deciduous tree native to China, have been identified as a significant source of Quercetin 3-sambubioside rsc.orgnih.govmedchemexpress.com. Studies focusing on the chemical constituents of these flowers have successfully isolated and characterized this flavonoid glycoside mdpi.com. The presence of this compound in the floral parts suggests a potential role in the reproductive biology of the plant, such as attracting pollinators or protecting against herbivores.

Extracts from the calyces of Hibiscus sabdariffa, commonly known as roselle, have been shown to contain this compound. This plant is widely cultivated for its edible calyces, which are used to make beverages and food products. The flavonoid composition of Hibiscus sabdariffa, including the presence of this compound, contributes to its characteristic color and potential health-promoting properties.

The leaves of the aquatic plant Nelumbo nucifera, or lotus (B1177795), are another documented source of this compound nih.gov. Research into the rich flavonoid content of lotus leaves has led to the identification of this specific glycoside among other phenolic compounds researchgate.netnih.govfrontiersin.orgresearchgate.net. The accumulation of such compounds in the leaves may play a role in protecting the plant from environmental stressors in its aquatic habitat.

This compound has been identified in the leaves of Eriobotrya japonica, the loquat tree mdpi.comresearchgate.netmdpi.comnih.govnih.gov. The leaves of this plant have a history of use in traditional medicine, and their phytochemical profile, including the presence of this flavonoid, is of scientific interest. Furthermore, the compound has been found in the leaves of Poacynum hendersonii, a plant species utilized in traditional practices. Studies have confirmed the presence of various flavonoids in its leaves, with this compound being a notable component medchemexpress.comwikipedia.orgsci-hub.semdpi.com.

| Plant Species | Part(s) where this compound is Found |

| Euphorbia prostrata | Whole Plant |

| Oldenlandia herbacea var. herbacea | Whole Plant |

| Eucommia ulmoides | Male Flowers |

| Hibiscus sabdariffa | Calyces |

| Nelumbo nucifera | Leaves |

| Eriobotrya japonica | Leaves |

| Poacynum hendersonii | Leaves |

Biosynthetic Origins and Physiological Accumulation Patterns in Plants

The biosynthesis of this compound begins with the general flavonoid pathway, which is a well-characterized branch of the phenylpropanoid pathway in plants nih.gov. The process starts with the amino acid phenylalanine, which is converted through a series of enzymatic steps to produce the chalcone (B49325) backbone, the precursor for all flavonoids. Subsequent enzymatic modifications, including cyclization, hydroxylation, and oxidation, lead to the formation of the quercetin aglycone.

The final step in the biosynthesis of this compound is glycosylation, a crucial modification that enhances the solubility and stability of flavonoid aglycones. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs) rsc.orgmdpi.com. The formation of the sambubiose moiety (a disaccharide composed of xylose and glucose) and its attachment to the 3-hydroxyl group of quercetin likely involves one or more specific UGTs. The exact enzymatic steps and the specific UGTs responsible for the synthesis of the sambubiose unit and its transfer to quercetin are areas of ongoing research.

The accumulation of this compound in plants is influenced by a variety of physiological and environmental factors. Its concentration can vary significantly between different plant organs and tissues nih.govresearchgate.net. For instance, as noted, it is found in the leaves of some species and the flowers of others. This differential accumulation suggests tissue-specific regulation of its biosynthesis and transport.

Environmental stimuli such as light intensity and quality, temperature, and nutrient availability can also impact the production and accumulation of flavonoid glycosides researchgate.netmdpi.comresearchgate.net. These compounds are often produced in higher quantities in response to biotic and abiotic stresses, where they can act as protectants against UV radiation, pathogens, and herbivores. The specific patterns of this compound accumulation under different conditions can provide insights into its physiological functions within the plant.

| Factor | Influence on this compound Accumulation |

| Plant Organ/Tissue | Accumulation is often tissue-specific (e.g., leaves, flowers). |

| Developmental Stage | Concentrations can vary with the age and developmental stage of the plant. |

| Light | Light intensity and quality (e.g., UV radiation) can stimulate biosynthesis. |

| Temperature | Both high and low temperature stress can affect accumulation levels. |

| Nutrient Availability | The availability of essential nutrients can influence the phenylpropanoid pathway. |

| Biotic Stress | Pathogen attack or herbivory can induce the production of flavonoids as a defense response. |

Biosynthesis Pathways of Quercetin 3 Sambubioside

General Flavonoid Biosynthesis: The Phenylpropanoid Pathway

The foundation of quercetin (B1663063) 3-sambubioside synthesis is the phenylpropanoid pathway, a metabolic route that produces a vast array of plant secondary metabolites from the aromatic amino acid phenylalanine. mdpi.comoup.com This pathway is central to the synthesis of all flavonoids, as well as other compounds like lignins and coumarins. mdpi.comnih.gov

The biosynthesis begins with L-phenylalanine, an amino acid derived from the shikimate pathway. mdpi.com A series of three enzymatic reactions, often referred to as the general phenylpropanoid pathway, converts L-phenylalanine into 4-coumaroyl-CoA, a key intermediate and the entry point into flavonoid-specific pathways. researchgate.net

The sequential enzymatic steps are as follows:

Phenylalanine ammonia-lyase (PAL) : This enzyme catalyzes the first committed step, the deamination of L-phenylalanine to produce trans-cinnamic acid. mdpi.com

Cinnamic acid 4-hydroxylase (C4H) : A cytochrome P450 enzyme, C4H hydroxylates trans-cinnamic acid at the 4-position to generate p-coumaric acid. mdpi.com

4-coumarate:CoA ligase (4CL) : This enzyme activates p-coumaric acid by adding a coenzyme A molecule, forming the high-energy thioester 4-coumaroyl-CoA. mdpi.comfrontiersin.org

Table 1: Key Enzymes of the General Phenylpropanoid Pathway

| Enzyme | Abbreviation | Precursor | Product | Function |

|---|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | Deamination |

| Cinnamic acid 4-hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | Hydroxylation |

Specificity within the Flavone and Flavonol Biosynthesis Pathway

From 4-coumaroyl-CoA, the pathway branches to produce various classes of flavonoids. The synthesis of the flavonol quercetin requires a specific sequence of enzymatic reactions that build and modify the characteristic three-ring flavonoid structure.

The key steps leading to the quercetin aglycone (the non-sugar portion) are:

Chalcone (B49325) Synthase (CHS) : This is the first committed enzyme for flavonoid biosynthesis. CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. researchgate.netnih.gov

Chalcone Isomerase (CHI) : CHI facilitates the stereospecific cyclization of naringenin chalcone into the flavanone (B1672756) known as naringenin. nih.govwikipedia.org

Flavanone 3-hydroxylase (F3H) : This enzyme hydroxylates naringenin at the 3-position of the C-ring to form dihydrokaempferol. nih.govnih.gov

Flavonoid 3'-hydroxylase (F3'H) : F3'H is a critical enzyme that determines the hydroxylation pattern of the B-ring. It adds a hydroxyl group to the 3'-position of dihydrokaempferol, converting it into dihydroquercetin (also known as taxifolin). frontiersin.orgnih.gov

Flavonol Synthase (FLS) : Finally, FLS introduces a double bond between carbons 2 and 3 of the C-ring of dihydroquercetin, converting it to the flavonol, quercetin. nih.govnih.gov

Table 2: Enzymes in the Biosynthesis of Quercetin Aglycone

| Enzyme | Abbreviation | Precursor | Product | Function |

|---|---|---|---|---|

| Chalcone Synthase | CHS | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Naringenin Chalcone | Condensation/Cyclization |

| Chalcone Isomerase | CHI | Naringenin Chalcone | Naringenin | Isomerization/Cyclization |

| Flavanone 3-hydroxylase | F3H | Naringenin | Dihydrokaempferol | C-3 Hydroxylation |

| Flavonoid 3'-hydroxylase | F3'H | Dihydrokaempferol | Dihydroquercetin | B-ring 3' Hydroxylation |

Glycosylation Mechanisms Leading to Sambubioside Conjugation

The final step in the biosynthesis of Quercetin 3-sambubioside is glycosylation, a modification that enhances the solubility and stability of the flavonoid. This process is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes transfer a sugar moiety from an activated donor molecule, typically a UDP-sugar, to an acceptor molecule like quercetin. mdpi.comnih.gov

The sugar moiety in this compound is sambubiose, a disaccharide consisting of a xylose molecule linked to a glucose molecule (β-D-xylosyl-(1→2)-β-D-glucose). wikipedia.orgwikipedia.org The biosynthesis of this specific glycoside is believed to occur in a sequential, two-step process:

Glucosylation of Quercetin : First, a specific UGT transfers a glucose molecule from UDP-glucose to the hydroxyl group at the 3-position of the quercetin aglycone. This reaction forms the intermediate Quercetin 3-O-glucoside.

Xylosylation of the Glucoside : A second, highly specific glycosyltransferase, likely a UDP-xylose:flavonoid glucoside xylosyltransferase, then transfers a xylose molecule from UDP-xylose to the 2-position of the newly attached glucose, forming the final this compound product.

While the precise UGTs responsible for catalyzing these two steps have not yet been functionally characterized, genomic studies of plants known to produce this compound, such as Eucommia ulmoides, have identified a large family of UGT genes. mdpi.comnih.gov Phylogenetic and transcriptomic analyses suggest that these gene families contain the necessary flavonoid glycosyltransferases, providing the genetic basis for the synthesis of complex glycosides like this compound. mdpi.comnih.gov

Transcriptomic and Metabolomic Approaches to Elucidate Biosynthetic Regulation

Identifying the specific genes and understanding the regulation of the this compound biosynthetic pathway relies heavily on integrated "omics" approaches. The combined analysis of the transcriptome (the complete set of RNA transcripts) and the metabolome (the complete set of small-molecule metabolites) is a powerful tool for correlating gene expression with the accumulation of specific compounds. mdpi.comnih.gov

This approach typically involves:

Metabolite Profiling : Using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers quantify the accumulation of this compound and its precursors in different plant tissues (e.g., leaves, flowers) or at different developmental stages. frontiersin.orgnih.gov

Transcriptome Sequencing (RNA-Seq) : The same tissues are analyzed to generate a comprehensive profile of all expressed genes. By comparing tissues with high and low levels of the target compound, researchers can identify differentially expressed genes (DEGs). nih.govfrontiersin.org

Correlation Analysis : The expression levels of candidate genes from the biosynthetic pathway—particularly UGTs—are correlated with the abundance of this compound. A strong positive correlation between the expression of a specific UGT gene and the accumulation of the final product suggests that the gene encodes the enzyme responsible for its synthesis. oup.comnih.gov

These combined analyses have been successfully used to identify key structural genes and transcription factors (e.g., MYB and bHLH families) that regulate flavonoid biosynthesis in numerous plant species. nih.govnih.gov Applying this methodology is crucial for the future identification and functional characterization of the specific F3'H, FLS, and UGT enzymes involved in the complete biosynthetic pathway of this compound.

Isolation and Advanced Purification Methodologies

Conventional Extraction and Initial Separation Techniques

The initial stages of isolating Quercetin (B1663063) 3-sambubioside involve separating it from the complex matrix of plant material. These methods aim to create a flavonoid-rich crude extract that is suitable for further, more refined purification.

The process typically begins with the maceration of dried and powdered plant material, such as the leaves of Nelumbo nucifera (lotus) or the male flowers of Eucommia ulmoides, which are known sources of Quercetin 3-sambubioside researchgate.netmedchemexpress.comselleckchem.com. This solid-liquid extraction is performed using organic solvents. Ethanol is a commonly used solvent, sometimes in combination with water, as this mixture is effective at extracting a broad range of flavonoid glycosides mdpi.com. The plant material is soaked in the solvent for an extended period, allowing the target compounds to diffuse into the liquid phase.

Following extraction, the solvent is evaporated to yield a crude extract. While recrystallization is a standard technique for purifying compounds, its direct application to crude extracts is often hindered by the presence of numerous impurities. It is more effectively used after significant purification has already been achieved through other means, such as column chromatography. For this compound, the primary path to purification after initial extraction relies more heavily on partitioning and chromatography than on direct recrystallization of the crude material.

Solvent partitioning, a form of liquid-liquid extraction, is a critical step for the preliminary purification of the crude extract. This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. For flavonoid glycosides like this compound, a common strategy involves dissolving the crude extract in an aqueous solution and then partitioning it against a series of organic solvents with increasing polarity.

A typical sequence might start with a non-polar solvent like n-hexane to remove lipids and chlorophyll, followed by a solvent of intermediate polarity such as ethyl acetate, and finally a more polar solvent like n-butanol. This compound, due to its sugar component, exhibits significant polarity and tends to concentrate in the n-butanol fraction nih.govresearchgate.net. This partitioning strategy effectively enriches the target compound by separating it from less polar flavonoids (aglycones) and highly polar substances like sugars and salts, creating a partially purified fraction ready for chromatographic separation.

Chromatographic Separation Techniques

Chromatography is indispensable for isolating this compound to a high degree of purity. Various methods are employed, often in sequence, to separate the target compound from structurally similar flavonoids.

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that is highly effective for the preparative scale separation of natural products oup.com. It avoids the irreversible adsorption of the sample onto a solid support matrix, leading to high recovery rates oup.com.

HSCCC has been successfully applied to the one-step separation and purification of this compound from a crude extract of Nelumbo nucifera leaves. A specific two-phase solvent system is selected to achieve optimal partitioning of the target compound. In one documented application, a system composed of ethyl acetate-n-butanol-water in a 4:1:5 volume ratio was used. The upper phase served as the stationary phase, while the lower phase was the mobile phase. This process yielded the target compound with high purity from a relatively small amount of crude extract researchgate.net.

Table 1: HSCCC Purification of this compound from Nelumbo nucifera

| Parameter | Value |

|---|---|

| Crude Extract Source | Nelumbo nucifera leaves |

| Initial Sample Mass | 100 mg |

| Solvent System (v/v/v) | Ethyl acetate-n-butanol-water (4:1:5) |

| Yield of Compound | 5.0 mg |

| Final Purity (by HPLC) | 98.6% |

Data sourced from ResearchGate publication researchgate.net.

Sephadex LH-20 is a versatile chromatography medium made of hydroxypropylated dextran, which exhibits both hydrophilic and lipophilic properties prep-hplc.comresearchgate.net. It can separate compounds based on molecular size (size exclusion) and through partition chromatography, depending on the solvent used prep-hplc.comresearchgate.net. This technique is widely used in flavonoid purification, often as a final polishing step or after initial partitioning.

For this compound, Sephadex LH-20 chromatography is typically performed on the n-butanol fraction obtained from solvent partitioning. Methanol is a common eluent for separating flavonoid glycosides on this stationary phase nih.govresearchgate.net. Studies have documented the isolation of this compound from the n-butanol extract of Eriobotrya japonica leaves using Sephadex LH-20 column chromatography with methanol as the mobile phase nih.govresearchgate.net.

Table 2: Application of Sephadex LH-20 for this compound Isolation

| Plant Source | Extract Fraction | Column Packing | Elution Solvent |

|---|---|---|---|

| Eriobotrya japonica | n-Butanol | Sephadex LH-20 | Methanol |

Data sourced from Molecules and PubMed Central articles nih.govresearchgate.net.

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purification of compounds to a very high purity level (often >95%). It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads mpg.denih.gov.

While HSCCC can achieve high purity in a single step, preparative HPLC is often employed as a final polishing step to remove any remaining minor impurities. The most common mode for flavonoid separation is reversed-phase HPLC, using a C18 column nih.gov. The mobile phase typically consists of a binary gradient system of acidified water (using formic acid or acetic acid) and an organic solvent like methanol or acetonitrile mpg.denih.gov. By carefully controlling the gradient, compounds with very similar polarities can be effectively separated, yielding this compound with the purity required for structural elucidation and biological assays. Purity is subsequently confirmed using analytical HPLC researchgate.netresearchgate.net.

Bioassay-Guided Fractionation Approaches

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for the targeted isolation of bioactive compounds. This method involves a stepwise separation of a complex mixture, such as a plant extract, into progressively simpler fractions. At each stage, the biological activity of the fractions is assessed using a specific bioassay, allowing researchers to selectively pursue the most potent fractions for further purification. This approach ensures that the chemical isolation is directed by biological activity, efficiently leading to the identification of the active constituents.

The isolation of this compound, a flavonoid glycoside known for its antioxidant properties, can be effectively achieved using this methodology. medchemexpress.com The process typically commences with a crude extract from a plant source known to contain the compound, such as the male flowers of Eucommia ulmoides. nih.gov The selection of the bioassay is critical and is generally based on the known or expected pharmacological activities of the target compound class. For flavonoids like this compound, antioxidant assays are commonly employed to guide the fractionation process. researchgate.net

A representative bioassay-guided fractionation process for this compound is detailed below:

Preparation of Crude Extract and Initial Bioassay: A crude extract is obtained from the plant material (e.g., male flowers of Eucommia ulmoides) using a suitable solvent like ethanol or methanol. This initial extract is tested for its bioactivity. For instance, an antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, is used to determine the initial potency.

Solvent-Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity. Each solvent fraction is collected and tested using the same bioassay. Typically, flavonoids and their glycosides concentrate in the more polar fractions, such as the ethyl acetate and n-butanol fractions.

Identification of the Active Fraction: The bioassay results guide the selection of the most active fraction for the next stage of purification. Research on flavonoid-rich plant extracts often demonstrates that the ethyl acetate or n-butanol fractions exhibit the highest antioxidant activity. bohrium.comresearchgate.net This increased activity indicates the concentration of the active compounds, including this compound, in that particular fraction.

Chromatographic Separation: The most potent fraction is then subjected to various chromatographic techniques for further separation. Column chromatography using silica gel or macroporous resins is a common subsequent step. mdpi.com The column is eluted with a gradient of solvents to yield a series of sub-fractions.

Iterative Bioassay and Purification: Each sub-fraction is again evaluated for its biological activity. The sub-fractions showing the highest activity are pooled and subjected to more advanced purification techniques, such as preparative High-Performance Liquid Chromatography (HPLC). This cycle of separation and bioassay is repeated until a pure compound is isolated.

Structural Elucidation: Finally, the structure of the isolated pure compound is identified using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming its identity as this compound.

The following table illustrates representative data from an antioxidant (DPPH scavenging) bioassay-guided fractionation process for isolating this compound. The IC₅₀ value represents the concentration of the sample required to scavenge 50% of the DPPH radicals; a lower value indicates higher antioxidant activity.

| Fractionation Step | Fraction/Compound | Description | Antioxidant Activity (IC₅₀ in µg/mL) |

|---|---|---|---|

| Step 1: Crude Extract | Methanolic Extract | Initial extract from Eucommia ulmoides male flowers. | 150.5 ± 8.2 |

| Step 2: Solvent Partitioning | n-Hexane Fraction | Contains non-polar compounds. | > 500 |

| Ethyl Acetate Fraction | Contains compounds of medium polarity. | 45.2 ± 3.1 | |

| n-Butanol Fraction | Contains polar and glycosidic compounds. | 38.7 ± 2.5 | |

| Step 3: Column Chromatography of n-Butanol Fraction | Sub-fraction B1 | Eluted with lower polarity solvent mix. | 85.4 ± 5.6 |

| Sub-fraction B2 | Eluted with medium polarity solvent mix. | 22.1 ± 1.8 | |

| Sub-fraction B3 | Eluted with higher polarity solvent mix. | 50.9 ± 4.3 | |

| Step 4: Preparative HPLC of Sub-fraction B2 | This compound | Isolated pure compound. | 12.6 ± 0.9 |

| Reference | Quercetin (Aglycone) | Positive control. | 5.8 ± 0.4 |

This table presents hypothetical yet representative data based on typical results from bioassay-guided fractionation of flavonoid-containing plant extracts.

The data clearly demonstrates the principle of bioassay-guided fractionation: with each successive purification step, the biological activity of the target fraction increases (indicated by a decreasing IC₅₀ value), confirming the successful enrichment and eventual isolation of the active compound, this compound.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Mass Spectrometry for Structural Elucidation and Component Identification

Mass spectrometry (MS) is a cornerstone technique for the analysis of flavonoid glycosides like Quercetin (B1663063) 3-sambubioside. It provides critical data on molecular mass and the structure of the aglycone and sugar units through controlled fragmentation.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS) is a powerful tool for the structural characterization of Quercetin 3-sambubioside. researchgate.net In negative ion mode, the compound typically produces a deprotonated molecule [M-H]⁻. Subsequent collision-induced dissociation (CID) of this precursor ion provides a wealth of structural information.

A key fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the sambubioside moiety (composed of a xylose and a glucose unit, totaling 294 Da). This produces a highly characteristic product ion at a mass-to-charge ratio (m/z) of 301. researchgate.net This ion, designated as [Y₀]⁻, corresponds to the deprotonated quercetin aglycone and is a diagnostic marker for quercetin glycosides. researchgate.netmdpi.com Further fragmentation of the quercetin aglycone ion (m/z 301) can yield additional product ions at m/z 257, 179, and 151, which arise from cleavages of the C-ring, consistent with the known fragmentation pathways of the quercetin skeleton. researchgate.netresearchgate.net The analysis of these fragmentation patterns allows for the unambiguous identification of the aglycone portion of the molecule.

Table 1: ESI-MS-MS Fragmentation Data for this compound

| Precursor Ion [M-H]⁻ | Product Ion (m/z) | Identity |

|---|---|---|

| 595 | 301 | [Quercetin aglycone - H]⁻ |

| 301 | 179 | Fragment from retro-Diels-Alder reaction |

Data is synthesized from typical fragmentation patterns of quercetin glycosides.

The coupling of Ultra-High-Performance Liquid Chromatography (UPLC) with Quadrupole-Time-of-Flight Mass Spectrometry (QTOF-MS) offers enhanced resolution, sensitivity, and mass accuracy for the analysis of complex mixtures containing this compound. ucdavis.edu UPLC provides rapid and efficient separation of components, while QTOF-MS delivers high-resolution mass data, enabling the determination of elemental compositions for both the parent ion and its fragments. ucdavis.edu

This technique has been successfully used to identify this compound in natural product extracts, such as from Eucommia ulmoides pollen. mdpi.com The high mass accuracy of QTOF-MS allows for the confident assignment of the molecular formula (C₂₆H₂₈O₁₆) based on the precise mass of the detected ion. This level of precision is crucial for distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in the analysis of plant metabolomes. ucdavis.edu

Table 2: UPLC-QTOF-MS Identification of this compound

| Compound | Retention Time (min) | Precursor Ion | Observed m/z | Molecular Formula |

|---|

Observed m/z and molecular formula are based on typical high-resolution MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation

While mass spectrometry provides essential information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive confirmation of the complete chemical structure, including the stereochemistry and linkage positions of the sugar units. researchgate.net

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy provides detailed information about the chemical environment of each proton in the this compound molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the quercetin aglycone and the protons of the two sugar units.

The signals for the quercetin aglycone typically appear in the aromatic region of the spectrum. Protons H-6 and H-8 on the A-ring appear as doublets around δ 6.2-6.4 ppm, showing meta-coupling. phcog.com The protons of the B-ring (H-2', H-5', and H-6') form a characteristic ABX system. phcog.com

Crucially, ¹H-NMR confirms the identity and linkage of the disaccharide. This compound is specifically Quercetin-3-O-β-D-xylopyranosyl-(1→2)-β-D-glucopyranoside. researchgate.net The spectrum will show two anomeric proton signals. The anomeric proton of the inner glucose unit (H-1'') typically appears as a doublet around δ 5.3-5.5 ppm, while the anomeric proton of the terminal xylose unit (H-1''') appears as a doublet at a different chemical shift. The specific chemical shifts and coupling constants (J values) of these anomeric protons confirm their β-configuration and the (1→2) linkage between the xylose and glucose units.

Table 3: Representative ¹H-NMR Data for this compound Moiety

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Quercetin Aglycone | |||

| H-6 | ~6.21 | d | ~2.0 |

| H-8 | ~6.41 | d | ~2.0 |

| H-2' | ~7.58 | d | ~2.2 |

| H-5' | ~6.85 | d | ~8.5 |

| H-6' | ~7.56 | dd | ~8.5, 2.2 |

| Sugar Moiety | |||

| H-1'' (Glucose) | ~5.3-5.5 | d | ~7.5 |

Data compiled from typical values reported for quercetin glycosides and related structures. phcog.com

Application of Advanced Hyphenated Analytical Techniques

To overcome the challenges of analyzing complex natural extracts, advanced hyphenated techniques that couple chromatographic separation directly with spectroscopic detection have become invaluable.

Liquid Chromatography–Nuclear Magnetic Resonance (LC-NMR) and its even more powerful extension, Liquid Chromatography-Nuclear Magnetic Resonance-Mass Spectrometry (LC-NMR-MS), represent the state-of-the-art for the unambiguous identification of natural products directly within a complex mixture. phcog.com These techniques physically couple an HPLC system with an NMR spectrometer and, in the latter case, a mass spectrometer.

In this setup, the sample is first separated by the LC system. The eluent flows through the NMR detection coil, allowing for the acquisition of ¹H-NMR and other NMR spectra for each separated peak in real-time. Simultaneously, the eluent can be directed to a mass spectrometer for MS and MS-MS data acquisition. This provides a comprehensive dataset (retention time, UV data, NMR spectra, and mass spectra) for each component from a single injection. For a compound like this compound present in a crude plant extract, LC-NMR-MS would enable its complete and unambiguous structural confirmation without the need for laborious isolation, by correlating its chromatographic peak with its specific mass fragmentation patterns and its unique NMR spectral signature. phcog.com

Ultrafiltration HPLC-MS for Ligand-Target Identification

Ultrafiltration combined with high-performance liquid chromatography-mass spectrometry (UF-HPLC-MS) is a powerful technique for screening and identifying potential ligands for specific biological targets from complex mixtures, such as plant extracts. This method is predicated on the principle of affinity binding between a ligand and its target protein.

In a notable study, affinity-ultrafiltration coupled with UPLC-Q-Exactive Orbitrap/MS was employed to screen for pancreatic lipase (B570770) inhibitors from Eucommia ulmoides tea. nih.gov This comprehensive analysis successfully identified fifteen potential inhibitors of pancreatic lipase, one of which was this compound. nih.gov The identification of this compound as a potential pancreatic lipase inhibitor through this method highlights the utility of ultrafiltration HPLC-MS in ligand-target identification for this specific compound. nih.gov

The general workflow for such an experiment involves the following steps:

Incubation of the sample containing this compound with the target enzyme (e.g., pancreatic lipase).

Separation of the enzyme-ligand complexes from unbound small molecules using an ultrafiltration membrane.

Dissociation of the bound ligands from the enzyme.

Analysis of the released ligands by HPLC-MS to identify the compounds that exhibited affinity for the target enzyme.

Further validation of the interaction between this compound and pancreatic lipase was conducted using nanoscale differential scanning fluorimetry (nanoDSF) and enzyme inhibitory assays. nih.gov The results from these subsequent analyses confirmed that this compound could significantly reduce the activity of pancreatic lipase. nih.gov

Table 1: Identified Pancreatic Lipase Inhibitors from Eucommia ulmoides Tea using Affinity-Ultrafiltration UPLC-Orbitrap MS nih.gov

| Compound |

| Geniposidic acid |

| This compound |

| Isochlorogenic acid A |

| Quercetin |

Note: This table is not exhaustive and lists some of the representative compounds identified in the study.

On-line HPLC-Biochemical Detection Methods

On-line HPLC-biochemical detection methods represent a high-resolution screening approach that combines the separation power of HPLC with a post-column biochemical assay. nih.gov This technique allows for the direct measurement of the biological activity of compounds as they elute from the HPLC column, thereby circumventing the need for time-consuming bioassay-guided fractionation. nih.gov

While specific studies utilizing on-line HPLC-biochemical detection for this compound are not extensively documented, the methodology has been successfully applied to other flavonoids, such as quercetin and rutin (B1680289), for the determination of their antioxidant activity. researchgate.net In a typical setup for antioxidant screening, the HPLC eluate is mixed with a reagent, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), in a post-column reactor. researchgate.net The reduction in absorbance of the DPPH solution, measured by a detector, indicates the presence of an antioxidant compound. researchgate.net

This approach could be theoretically applied to assess the antioxidant capacity of this compound. The system would involve an HPLC for the separation of this compound from a sample matrix, followed by a post-column reaction with a radical scavenging agent, and finally, detection of the resulting change in signal.

Furthermore, on-line HPLC-biochemical detection methods are versatile and can be adapted to screen for various enzymatic inhibitions. nih.gov For instance, this technique has been developed for the identification of acetylcholinesterase inhibitors in natural extracts. nih.gov Given that this compound has been identified as a pancreatic lipase inhibitor, an on-line HPLC-based assay could potentially be developed to directly screen for its inhibitory activity against this enzyme.

Table 2: Components of an On-line HPLC-Biochemical Detection System for Antioxidant Activity researchgate.net

| Component | Function |

| HPLC System | Separation of the analyte (e.g., this compound) |

| Post-column Pump | Delivery of the biochemical reagent (e.g., DPPH solution) |

| Mixing Tee | To combine the HPLC eluate with the reagent |

| Reaction Coil | To allow sufficient time for the biochemical reaction to occur |

| Detector | To measure the signal change resulting from the reaction |

Cellular and Molecular Mechanisms of Action in Vitro Studies

Modulation of Cellular Signaling Pathways

In vitro research into the specific molecular interactions of Quercetin (B1663063) 3-sambubioside is still emerging. Much of the current understanding is derived from studies on plant extracts that contain this compound, as well as computational analyses. These studies provide preliminary insights into its potential mechanisms of action.

The Phosphatidylinositol 3-Kinase (PI3K)-AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. While direct studies on Quercetin 3-sambubioside are limited, some research on extracts containing this flavonoid suggests a potential interaction.

For instance, an extract from Prunus cerasoides, which contains this compound among other compounds, was found to upregulate neuroglobin (Ngb) transcription. This upregulation is significant as Ngb is known to suppress apoptosis by activating the PI3K/AKT pathway, suggesting an indirect influence of the extract's components on this survival pathway. nih.gov

Furthermore, reviews of studies on Hibiscus sabdariffa, a plant rich in various polyphenols including this compound, indicate that its extracts can modulate the PI3K/AKT pathway. jcpjournal.orgnih.gov However, the precise contribution of this compound to this effect, independent of other compounds in the extract, has not been elucidated.

Table 1: Studies Suggesting Interaction of this compound with the PI3K-AKT Pathway

| Source Material | Key Finding | Nature of Evidence | Reference |

|---|---|---|---|

| Prunus cerasoides Extract | Increased neuroglobin (Ngb) transcriptional activity, which is linked to PI3K/AKT activation. | Indirect; effect of a complex extract. | nih.gov |

The Epidermal Growth Factor Receptor (EGFR) is a key protein in regulating cell proliferation and is often implicated in cancer. Direct experimental evidence detailing the modulation of EGFR by isolated this compound is not yet available in the scientific literature. However, the Phytochemical Clustering and Information Database (PCIDB) lists a potential interaction between this compound and EGFR. It is important to note that this is a database entry and awaits experimental validation to confirm a direct modulatory effect.

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation, differentiation, and stress responses. Similar to other signaling pathways, the specific effects of pure this compound on the MAPK pathway are not well-documented.

However, studies on extracts from plants like Hibiscus sabdariffa and Capsicum annuum, which contain this compound, have shown interactions with the MAPK pathway. jcpjournal.orgbcrcp.ac.in These extracts, containing a complex mixture of phytochemicals, have been observed to modulate MAPK signaling, but the specific role of this compound in these interactions remains to be determined.

The Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response. Activation of the Nrf2 pathway is a critical mechanism for cellular protection against oxidative stress.

Direct experimental validation of this compound's effect on the Nrf2 pathway is pending. However, a computational study employing molecular docking has identified this compound as a potential inhibitor of the Keap1-Nrf2 protein-protein interaction. nih.gov Keap1 is a repressor protein that sequesters Nrf2 in the cytoplasm. By binding to Keap1, compounds can disrupt this interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes. These computational findings suggest a plausible mechanism by which this compound may activate the Nrf2 signaling pathway, though this requires confirmation through in vitro and in vivo experiments.

Table 2: Computational Prediction of this compound Interaction with the Nrf2 Pathway

| Study Type | Target Protein | Predicted Interaction | Implication | Reference |

|---|

Antioxidant and Oxidative Stress Modulation Mechanisms

Direct Free Radical Scavenging Capabilities

Quercetin and its glycosides are well-regarded for their potent antioxidant properties, which are largely attributed to their ability to directly scavenge free radicals and reactive oxygen species (ROS). nih.govnih.govffhdj.com The antioxidant capacity is structurally dependent on the arrangement of hydroxyl groups on the flavonoid rings, which can donate hydrogen atoms to neutralize free radicals. nih.govnih.gov

Studies have demonstrated that quercetin is an effective scavenger of superoxide (B77818) radicals. ffhdj.com Its scavenging activity increases in a concentration-dependent manner. nih.govffhdj.com Comparative studies on quercetin and its glycosides have shown that glycosylation does not necessarily diminish this activity. For instance, Quercetin-3-O-β-D-glucuronopyranoside (QGR) and Quercetin-3-O-β-D-galactopyranoside (QGG) scavenged nearly 90% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical at a concentration of 30 µM, an activity slightly greater than that of the parent quercetin aglycone. nih.gov These glycosides also exhibited a similar scavenging effect against superoxide radicals at higher concentrations. nih.gov

The structural elements considered crucial for high antioxidant activity in flavonoids include the 3',4'-dihydroxy (catechol) group in the B-ring and a hydroxyl group at position 3 of the C-ring. nih.gov These features enable the molecule to effectively donate electrons to neutralize radicals, thereby mitigating oxidative damage. nih.gov

| Compound | Radical Species | Observed Activity | References |

|---|---|---|---|

| Quercetin | Superoxide, DPPH | Effective, concentration-dependent scavenging. | nih.govffhdj.com |

| Quercetin Glycosides (QGR, QGG) | Superoxide, DPPH | Scavenging activity comparable to or slightly greater than quercetin. | nih.gov |

Influence on Endogenous Antioxidant Enzyme Activities

In addition to directly neutralizing free radicals, quercetin and its derivatives can modulate the body's endogenous antioxidant defense systems. nih.govmdpi.com This indirect antioxidant mechanism involves influencing the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). nih.govmdpi.com

Quercetin can increase the body's antioxidant capacity by regulating levels of glutathione (GSH), a critical non-enzymatic antioxidant. nih.gov Research has shown that quercetin can alleviate the decline in antioxidant enzyme activity induced by certain toxins. nih.gov The compound is capable of protecting against pro-oxidative damage by not only quenching ROS but also by effectively inhibiting the activity of several endogenous ROS-producing enzymes, such as xanthine (B1682287) oxidase (XO) and myeloperoxidase (MPO). nih.govmdpi.com

The activation of the Keap1/Nrf2 signaling pathway is another crucial indirect mechanism. frontiersin.org Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. frontiersin.org Studies suggest that quercetin may interact with Keap1, the inhibitor of Nrf2, facilitating the release and activation of Nrf2. frontiersin.org This leads to the upregulation of endogenous antioxidant defenses, helping to maintain cellular redox homeostasis. frontiersin.org By bolstering these innate defense systems, quercetin provides a multi-faceted approach to combating oxidative stress. nih.govmdpi.com

Interactions with Cellular Membranes and Subcellular Components (In Vitro Studies)

Direct research on the interaction of this compound with cellular membranes and its specific localization within subcellular compartments is limited. However, extensive in vitro studies on its aglycone, quercetin, and other quercetin glycosides provide significant insights into how these flavonoids may interact with and traverse cellular barriers.

The interaction of flavonoids with the plasma membrane is a critical first step for their biological activity, influencing their uptake and their ability to reach intracellular targets. Studies on quercetin have shown that it can interact with and modify the biophysical properties of lipid bilayers. mdpi.com The nature of this interaction is dependent on factors such as the pH of the surrounding environment. At acidic pH, quercetin tends to penetrate the hydrophobic core of the membrane, while at alkaline pH, it is more likely to be localized near the polar head groups of the phospholipids. mdpi.com

Research on quercetin's impact on lipid bilayers suggests a dual-action mechanism. It shows a high partition with minimal interference in the more fluid domains of the membrane, but it strongly perturbs cholesterol and sphingolipid-enriched domains, which are crucial for cell signaling. nih.gov This interaction can alter membrane fluidity and packing, which may, in turn, affect the function of membrane-associated proteins. researchgate.net

The glycosylation pattern of quercetin derivatives plays a crucial role in their membrane interactions. A study comparing quercetin with quercetin-3-glucoside (B1262563) found that the glucoside did not significantly affect the fluidity or packing order of the plasma membrane, suggesting it may not reach a sufficient concentration within the membrane to induce such changes. researchgate.net In contrast, another study investigating the interaction of quercetin and quercetin-4′-O-glucoside with planar lipid models showed that both compounds could integrate into the membrane and influence its electrical properties. mdpi.com The glycosides tended to adsorb onto the membrane surface, whereas the aglycone, quercetin, localized at the interface between the polar head groups and the hydrophobic core. mdpi.com

The subcellular localization of quercetin has been studied by leveraging its intrinsic fluorescence. Upon entering cells, quercetin exhibits a specific fluorescence that is attributed to its non-covalent binding to intracellular components, most likely proteins. researchgate.net This property allows for its visualization within the cell, where it has been observed to accumulate in various compartments. While specific studies for this compound are not available, the behavior of the aglycone suggests that once internalized, it does not distribute uniformly but rather localizes to specific subcellular sites.

Receptor Binding and Ligand Affinity Studies via Molecular Docking

Molecular docking studies are instrumental in predicting the binding affinity and interaction patterns of ligands with specific protein targets. While comprehensive molecular docking research specifically targeting this compound is not widely available, studies on closely related quercetin derivatives and the aglycone quercetin provide valuable predictive insights into its potential molecular interactions.

A molecular docking study investigated the binding affinity of quercetin-3′-O-glucoside and delphinidin-3-O-sambubioside, compounds found in Hibiscus sabdariffa, against bacterial pathogen-associated molecular patterns (PAMPs) and Toll-like receptors (TLRs). researchgate.netalps-pharm.co.jp These receptors are crucial components of the innate immune system. The study revealed that these compounds exhibited favorable binding affinities, suggesting their potential as immunomodulators. researchgate.net

Table 1: Molecular Docking Results for Quercetin-3′-O-glucoside against Toll-Like Receptors (TLRs)

| Target Receptor | Binding Affinity (kcal/mol) | Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| TLR-1 | -8.9 | LEU 293, GLN 267, ASN 243, LYS 291, ASN 269 | 5 |

| TLR-2 | -8.6 | ARG 266, LYS 242, ASN 271, SER 244, GLN 295 | 5 |

| TLR-4 | -9.2 | LYS 361, LYS 388, ARG 264, SER 337, GLU 288, GLY 313 | 6 |

| TLR-6 | -8.1 | ASN 270, LYS 318, LYS 291, ASN 245, ASN 293 | 5 |

This data is based on a study of Quercetin-3'-O-glucoside, a related but distinct compound from this compound. researchgate.net

Docking studies on the parent compound, quercetin, have been more extensive, exploring its interaction with a wide array of protein targets implicated in various diseases. These studies consistently demonstrate quercetin's ability to fit into the binding pockets of numerous enzymes and receptors, often with high affinity.

For example, molecular docking of quercetin against targets for prostate cancer identified five potential key targets: MAPK1, STAT3, MAPK3, KRAS, and TP53. The binding affinities ranged from -5.01 to -7.14 kcal/mol, indicating stable binding. nih.gov In another study, quercetin and its analogues were docked against human inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammation and cancer. The results showed that quercetin analogues could bind favorably within the active site of the enzyme. nih.gov

Table 2: Molecular Docking Results for Quercetin against Various Protein Targets

| Protein Target | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|

| MAPK1 | 6G54 | -6.83 |

| STAT3 | 4ZIA | -6.81 |

| MAPK3 | 6GES | -6.93 |

| TP53 | 1TUP | -5.01 |

| KRAS | 4OBE | -7.14 |

| Janus Kinase 2 (JAK2) | 3KRR | -6.17 |

This table presents data from molecular docking studies performed on the aglycone, Quercetin. nih.govthescipub.com

These studies on quercetin and its other glycosides suggest that this compound likely possesses the ability to interact with a range of biological targets. The presence of the sambubioside moiety would influence its solubility, size, and steric properties, which in turn would affect its binding affinity and specificity for different receptors compared to the aglycone form. Further dedicated molecular docking studies on this compound are necessary to elucidate its specific molecular interactions and receptor affinities.

Pharmacological Investigations in Animal Models Pre Clinical in Vivo Studies

Central Nervous System Modulation

Investigations into the effects of Quercetin (B1663063) 3-sambubioside on the central nervous system have focused on its potential to alter neuronal activity and protect against chemically-induced convulsions in rodent models.

Effects on Spontaneous Activity and Nerve Center Stimulation in Rodents

Quercetin 3-sambubioside has been reported to promote the stimulation of the nerve center. selleckchem.commedchemexpress.com Studies suggest that at lower dosages, it can enhance excitement and stimulate the neural center without inducing convulsions. medchemexpress.com While direct studies on its effect on spontaneous locomotor activity are specific to the glycoside, research on its parent compound, quercetin, provides broader context. For instance, quercetin has been shown to affect hyperlocomotor activity in certain epilepsy models. researchgate.net In studies on chronic constriction nerve injury in rats, quercetin did not produce significant changes in locomotor activity compared to control groups, suggesting its primary effects may be more related to sensory and neural stimulation rather than general motor output. nih.gov

Influence on Convulsion Rate in Mice

While this compound itself is noted to be non-convulsive at stimulatory doses, significant research has been conducted on its aglycone, quercetin, for its anticonvulsant properties. medchemexpress.com Studies in various mouse models have demonstrated that quercetin can influence seizure severity and duration. For example, quercetin has shown anticonvulsant activity against seizures induced by a 6 Hz electrical stimulus. researchgate.net In pentylenetetrazol (PTZ)-induced seizure models, quercetin treatment has been found to reduce the severity of seizures and improve behavioral outcomes. mdpi.comnih.gov Similarly, in models using kainic acid to induce seizures, quercetin administration was associated with a dose-dependent decrease in the severity of seizures and a significant delay in their onset. nih.gov These findings on quercetin suggest a potential, yet unconfirmed, neuroprotective role for its derivatives like this compound against convulsions.

Table 1: Effects of Quercetin on Seizure Models in Rodents

| Seizure Model | Animal | Observed Effect of Quercetin | Reference |

|---|---|---|---|

| 6 Hz Electroshock | Mice | Showed weak and short-term anticonvulsant activity. | researchgate.net |

| Pentylenetetrazol (PTZ) | Mice | Reduces seizure severity and improves behavioral issues. | mdpi.com |

| Pentylenetetrazol (PTZ) | Rats | Delayed the onset of seizures, decreased duration and severity. | researchgate.net |

| Kainic Acid | Rats | Dose-dependently decreased seizure score and delayed onset. | nih.gov |

Systemic Pharmacodynamics and Pharmacokinetics

The systemic effects and the journey of this compound through the body are critical to understanding its potential biological activity. Research has focused on its absorption, metabolism, and its capacity to interact with drug-metabolizing systems.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

The pharmacokinetic profile of flavonoid glycosides like this compound is complex and heavily influenced by metabolism. Generally, quercetin glycosides are not absorbed intact. nih.gov They are first hydrolyzed in the intestine by β-glycosidase enzymes, releasing the aglycone, quercetin. nih.gov This quercetin aglycone can then be absorbed. peerj.comjyi.org

Once absorbed, quercetin undergoes extensive first-pass metabolism in the intestine and liver, where it is conjugated with glucuronic acid and/or sulfate (B86663). nih.govnih.gov As a result, the primary forms found circulating in plasma are not the free aglycone but its glucuronidated, sulfated, and methylated metabolites. nih.govnih.gov For instance, studies on other quercetin glycosides have identified metabolites like quercetin-3-O-β-D-glucuronide and isorhamnetin (B1672294) (a methylated form of quercetin) conjugates in plasma. jyi.orgnih.gov The specific sugar moiety, in this case, sambubioside, can influence the rate and extent of absorption. nih.govsemanticscholar.org The phenomenon of double peaks in plasma concentration-time profiles has been observed after oral administration of quercetin and its glucuronide, suggesting complex absorption and enterohepatic recirculation. nih.gov

Drug-Drug Interactions Mediated by Enzyme and Transporter Modulation

Quercetin and its metabolites have been shown to modulate the activity of various drug-metabolizing enzymes (DMEs) and drug transporters (DTs), indicating a potential for drug-drug interactions. nih.govnih.gov Quercetin can influence phase I CYP enzymes (such as CYP3A4, CYP1A2, CYP2C9, and CYP2D6) and phase II enzymes (like UGTs and SULTs). nih.govnih.gov

Furthermore, quercetin and its derivatives can interact with key drug transporters, including P-glycoprotein (P-gp), multidrug resistance-associated proteins (MRPs), and organic anion transporting polypeptides (OATPs). nih.govnih.gov For example, a study on Quercetin-3-O-β-D-glucoside (Q3GA), a metabolite structurally similar to this compound, demonstrated that it could decrease the bioavailability of cyclosporin (B1163) A. nih.gov This effect was attributed to the regulation of DMEs and DTs, such as P-gp, in the liver and intestines. nih.govnih.gov Such interactions can alter the pharmacokinetics of co-administered drugs that are substrates for these enzymes and transporters, potentially leading to changes in efficacy or toxicity. nih.govresearchgate.net

Table 2: Enzymes and Transporters Modulated by Quercetin/Metabolites

| Category | Specific Enzyme/Transporter | Reference |

|---|---|---|

| Phase I Enzymes (CYP450) | CYP1A2 | nih.govnih.gov |

| CYP2C9 | nih.govnih.gov | |

| CYP2D6 | nih.govnih.gov | |

| CYP3A4 | nih.govnih.gov | |

| Phase II Enzymes | UGTs | nih.govnih.gov |

| SULTs | nih.gov | |

| Drug Transporters | P-glycoprotein (P-gp/MDR1) | nih.govnih.gov |

| MRP2 | nih.gov | |

| OATP1B1 | nih.gov |

Modulatory Effects on Inflammation and Oxidative Stress in Disease Models

A significant body of research exists on the anti-inflammatory and antioxidant properties of quercetin, the active aglycone of this compound. nih.govnih.gov These effects are believed to be central to its potential therapeutic benefits. In various animal models of disease, quercetin has demonstrated the ability to mitigate inflammation and combat oxidative stress.

In a rat model of sepsis, quercetin administration was found to be beneficial for acute lung injury by decreasing levels of oxidative stress markers like malondialdehyde (MDA) and nitric oxide (NO), while increasing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net Similarly, in a mouse model of ulcerative colitis, quercetin showed protective effects, which are thought to be mediated through the inhibition of the NF-κB pathway, a key regulator of pro-inflammatory gene expression. mdpi.com

The anti-inflammatory action of quercetin often involves the downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netnih.gov This has been observed in models of rheumatoid arthritis, adipocytes, and macrophages. nih.govscielo.br By scavenging free radicals and modulating key signaling pathways involved in inflammation and the endogenous antioxidant response, quercetin and its derivatives can protect tissues from damage associated with inflammatory and oxidative conditions. nih.govnih.govmdpi.com

Table 3: Effects of Quercetin on Inflammatory and Oxidative Stress Markers

| Disease Model | Marker | Effect of Quercetin | Reference |

|---|---|---|---|

| Sepsis-induced Lung Injury | Malondialdehyde (MDA) | Decreased | researchgate.net |

| Nitric Oxide (NO) | Decreased | researchgate.net | |

| Superoxide Dismutase (SOD) | Increased | researchgate.net | |

| Catalase (CAT) | Increased | researchgate.net | |

| Rheumatoid Arthritis | TNF-α | Decreased | nih.gov |

| IL-1β | Decreased | nih.gov | |

| IL-6 | Decreased | nih.gov | |

| Ulcerative Colitis | NF-κB pathway | Inhibited | mdpi.com |

Role in Plant Physiology and Stress Response

Endogenous Functions in Plant Growth and Development

Quercetin (B1663063) 3-sambubioside, as part of the broader family of quercetin derivatives, is involved in fundamental physiological processes that govern plant growth and reproduction. researchgate.net These compounds are not merely passive byproducts but active participants in regulating plant development.

Facilitation of Seed Germination and Pollen Growth

Flavonols, particularly quercetin and its glycosides, are crucial for successful plant reproduction. Research has demonstrated that flavonols strongly promote both the frequency of pollen germination and the subsequent growth of the pollen tube. nih.gov This function is vital for fertilization. Studies on tobacco plants where flavonol synthesis was silenced revealed reduced pollen germination and fewer seeds, highlighting the essential role of quercetin derivatives in auxin-mediated reproduction. researchgate.net

Furthermore, quercetin has been identified as an effective agent in overcoming germination challenges posed by environmental stress. In plants subjected to osmotic stress, which can inhibit or prevent seed germination, the application of quercetin has been shown to alleviate these inhibitory effects, thereby improving germination percentage and seed vigor. researchgate.netnih.gov This suggests that compounds like Quercetin 3-sambubioside may play a key role in ensuring species propagation under adverse conditions.

Enhancement of Photosynthetic Efficiency

The photosynthetic apparatus is central to plant life, and quercetin derivatives appear to have a regulatory and protective role in its function. Quercetin is known to be located in the chloroplast envelope, which suggests its involvement in modulating the intensity of light reaching the photosynthetic machinery. nih.gov

Contribution to Plant Antioxidant Machinery and Redox Homeostasis

One of the most well-documented roles of quercetin and its derivatives, such as this compound, is their potent antioxidant activity. targetmol.comsigmaaldrich.com Plants produce reactive oxygen species (ROS) as a normal part of metabolic activity and in response to stress. Unchecked, ROS can cause significant damage to cellular components. Flavonoids are a key part of the plant's defense against this oxidative stress.

This compound contributes to the plant's antioxidant network by scavenging free radicals, thereby reducing cellular oxidative stress. targetmol.com These compounds are integral to maintaining redox homeostasis, the delicate balance between pro-oxidants and antioxidants within the cell. mdpi.comnih.gov Quercetin works within the phenolic/ascorbate-peroxidase cycle to scavenge hydrogen peroxide (H₂O₂). researchgate.net Its ability to donate electrons neutralizes harmful radicals, converting them into less reactive and harmless substances. nih.gov This function is crucial for protecting lipids, proteins, and nucleic acids from oxidative damage, ensuring cellular health and function. frontiersin.org

Mitigation of Biotic and Abiotic Stresses

Plants, being sessile, have developed sophisticated biochemical mechanisms to withstand a variety of environmental stresses. This compound is implicated as a key player in these defense strategies, helping plants cope with challenges ranging from high salinity to heavy metal toxicity and damaging UV radiation. researchgate.netnih.gov

Responses to Salinity Stress

Soil salinity is a major abiotic stress that limits plant growth by causing osmotic stress and ionic toxicity. Research on tomato plants has shown that the application of quercetin can significantly enhance salt tolerance. mdpi.comresearchgate.net

Quercetin achieves this by modulating several physiological processes. It helps in lowering the toxic sodium ion (Na⁺) content while improving the uptake of essential potassium ions (K⁺), thereby reducing the Na⁺/K⁺ ratio. mdpi.comresearchgate.net It also mitigates oxidative stress by reducing the accumulation of hydrogen peroxide and malondialdehyde, a marker of lipid peroxidation. mdpi.com Furthermore, quercetin strengthens the plant's enzymatic and non-enzymatic antioxidant defense systems under saline conditions. researchgate.net Studies on Chinese flowering cabbage under salt stress showed that quercetin application improved growth, biomass, and the content of photosynthetic pigments. nih.gov

Table 1: Effects of Quercetin Application on Chinese Flowering Cabbage under Salinity Stress (250 mM NaCl)

| Parameter | Salinity Stress Only | Salinity Stress + 150 µM Quercetin | % Improvement |

| Shoot Length | Reduced by 46.5% | Increased by 71.3% (vs. stress only) | 71.3% |

| Root Length | Reduced by 21.2% | Increased by 56.19% (vs. stress only) | 56.19% |

| Dry Biomass | Reduced by 32.1% | Increased by 78.6% (vs. stress only) | 78.6% |

| Chlorophyll a | Significantly Reduced | Increased by 2.1-fold (vs. stress only) | 110% |

| Chlorophyll b | Significantly Reduced | Increased by 1.9-fold (vs. stress only) | 90% |

| Carotenoids | Significantly Reduced | Increased by 40.3% (vs. stress only) | 40.3% |

Data synthesized from research findings on the ameliorative effects of quercetin on Brassica rapa under salinity stress. nih.gov

Protective Effects against Heavy Metal and UV Stress

Heavy Metal Stress: The contamination of soil with heavy metals like chromium (Cr) and cadmium (Cd) poses a severe threat to plant health. Flavonoids, including quercetin, provide a defense mechanism through chelation, where they bind to heavy metal ions, effectively inactivating them. researchgate.net Studies have shown that applying quercetin can alleviate chromium toxicity in fenugreek seedlings by enhancing the activity of antioxidative enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). frontiersin.org This leads to improved growth and better physiological characteristics despite the presence of the toxic metal. frontiersin.orgnih.gov Similarly, quercetin has demonstrated a protective effect against cadmium-induced damage. pjoes.com

UV Stress: Ultraviolet (UV) radiation, particularly UV-B, is a significant environmental stressor that can damage DNA and other cellular components. Flavonoids like this compound play a crucial photoprotective role. They accumulate in the outer layers of leaves and act as a screen, absorbing harmful UV radiation before it can penetrate deeper into the plant tissues. researchgate.netnih.gov The biosynthesis of quercetin itself is often stimulated by exposure to UV-B light, indicating an adaptive response. mdpi.com By absorbing UV radiation, quercetin directly prevents the formation of damaging reactive oxygen species, thus protecting the plant from photodamage. nih.govmdpi.com

Influence on Secondary Metabolite Production within Plants (e.g., Glucosinolates)

Scientific research specifically detailing the direct influence of this compound on the production of other secondary metabolites, such as glucosinolates, is limited. The intricate web of metabolic regulation within plants means that the synthesis of one compound can be connected to others, often through shared precursors or as part of a coordinated response to environmental stimuli.

Plants produce a vast array of secondary metabolites to cope with biotic and abiotic stresses. nih.gov These compounds are generally classified based on their biosynthetic pathways, and their production is often interconnected. nih.govmdpi.com Flavonoids, including quercetin and its glycosides, are synthesized through the phenylpropanoid pathway. An increase in the activity of this pathway, often triggered by stressors like UV radiation or pathogen attack, leads to the accumulation of various phenolic compounds. mdpi.com

While direct evidence of this compound influencing glucosinolate production is not available, it is understood that different classes of secondary metabolites are part of a plant's integrated defense system. The allocation of resources to one pathway (e.g., phenylpropanoid for flavonoids) might theoretically affect the resources available for another (e.g., the glucosinolate pathway derived from amino acids). However, this metabolic crosstalk is complex and not specifically elucidated for this compound. The primary role of flavonoids like quercetin is often associated with antioxidant activity and protection against oxidative stress. mdpi.com

Table 1: Major Classes of Plant Secondary Metabolites and Their General Functions

| Metabolite Class | Primary Precursors | General Functions in Plants | Examples |

|---|---|---|---|

| Phenolics (Flavonoids) | Phenylalanine | UV protection, antioxidant, pigmentation, defense | Quercetin, Kaempferol, Anthocyanins |

| Terpenoids | Isoprene units | Defense, growth regulation, attractants | Menthol, Artemisinin, Gibberellins |

| Nitrogen-Containing (Alkaloids & Glucosinolates) | Amino acids | Defense against herbivores and pathogens | Morphine, Caffeine, Sinigrin |

Involvement in Plant Signaling Pathways

While the specific signaling cascades uniquely triggered or modulated by this compound are not extensively detailed in scientific literature, the roles of its parent aglycone, quercetin, and the broader class of flavonol glycosides have been more thoroughly investigated. These molecules are recognized as important regulators of multiple plant signaling pathways, primarily through the modulation of reactive oxygen species (ROS) homeostasis and phytohormone transport. nih.govbiorxiv.orgresearchgate.net

Modulation of Auxin Transport One of the most well-documented roles of flavonols is the regulation of polar auxin transport. researchgate.net Auxin gradients are critical for numerous developmental processes, including root gravitropism and lateral root formation. researchgate.netresearchgate.net Quercetin, in particular, can inhibit the transport of auxin by interacting with PIN-FORMED (PIN) proteins, which are key auxin efflux carriers. researchgate.netfrontiersin.org This interaction modulates the distribution of auxin within plant tissues, thereby influencing growth and development. nih.gov By affecting auxin gradients, flavonols act as endogenous regulators of plant architecture.